![molecular formula C22H27N3O3 B6076042 N'-[4-(acetylamino)phenyl]-N,N-diisopropylterephthalamide](/img/structure/B6076042.png)
N'-[4-(acetylamino)phenyl]-N,N-diisopropylterephthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[4-(acetylamino)phenyl]-N,N-diisopropylterephthalamide, commonly known as AITC, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. AITC is a derivative of terephthalic acid and is synthesized through a multi-step process. In
Wirkmechanismus
The mechanism of action of AITC is not fully understood, but it is believed to act through multiple pathways. AITC has been shown to activate the Nrf2 pathway, which is responsible for regulating oxidative stress and inflammation. AITC has also been shown to inhibit the NF-κB pathway, which is responsible for regulating the production of pro-inflammatory cytokines. In addition, AITC has been shown to activate the p53 pathway, which is responsible for regulating apoptosis in cancer cells.
Biochemical and Physiological Effects
AITC has been shown to have various biochemical and physiological effects. AITC has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. AITC has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. In addition, AITC has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Vorteile Und Einschränkungen Für Laborexperimente
AITC has several advantages for lab experiments, including its low molecular weight, high solubility, and stability. AITC is also relatively easy to synthesize and purify. However, AITC has some limitations for lab experiments, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for AITC research. One potential area of research is the development of AITC-based drugs for cancer and inflammation. Another potential area of research is the investigation of AITC's neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of AITC and its potential side effects.
Conclusion
N'-[4-(acetylamino)phenyl]-N,N-diisopropylterephthalamide, or AITC, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. AITC has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. AITC's mechanism of action is not fully understood, but it is believed to act through multiple pathways. AITC has several advantages for lab experiments, including its low molecular weight, high solubility, and stability. However, AITC also has some limitations for lab experiments, including its potential toxicity. There are several future directions for AITC research, including the development of AITC-based drugs and further investigation of its neuroprotective effects.
Synthesemethoden
AITC is synthesized through a multi-step process that involves the reaction of terephthalic acid with acetic anhydride and isopropylamine. The resulting product is then purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
AITC has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. AITC has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, AITC has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. AITC has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Eigenschaften
IUPAC Name |
1-N-(4-acetamidophenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-14(2)25(15(3)4)22(28)18-8-6-17(7-9-18)21(27)24-20-12-10-19(11-13-20)23-16(5)26/h6-15H,1-5H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQCWSDWKWDRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5303380 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6075965.png)
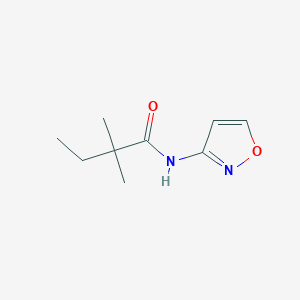
![2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6075974.png)
![1-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B6075992.png)
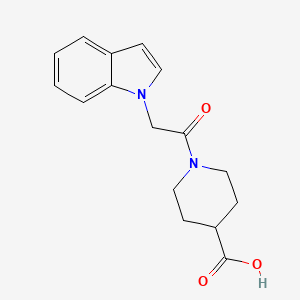
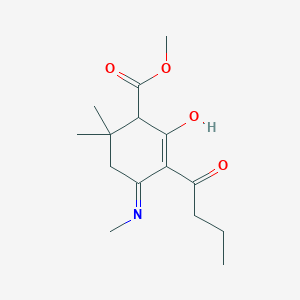
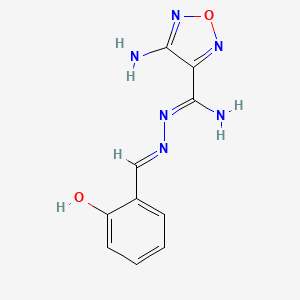
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B6076017.png)
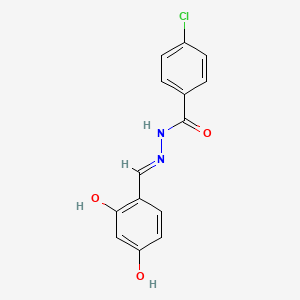
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6076029.png)
![1-[(2-amino-5-pyrimidinyl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6076040.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6076047.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B6076052.png)
![5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B6076062.png)